(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine
Description
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is a chiral primary amine featuring a para-substituted trifluoromethoxy (OCF₃) group on the phenyl ring and a three-carbon alkyl chain terminating in an amine group. The compound is often commercialized as its hydrochloride salt (CAS: 1391401-37-8) with a molecular weight of 255.66 g/mol and a purity of ≥95% . Key suppliers include Apollo Scientific (€1,100.00/1g), Synthonix ($550/1g), and eMolecules, with prices reflecting variations in sourcing and synthesis complexity .
Structure
3D Structure
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m1/s1 |
InChI Key |
ALSSGLWYMLSONR-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)OC(F)(F)F)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-(trifluoromethoxy)benzaldehyde.
Reductive Amination: The aldehyde group of 4-(trifluoromethoxy)benzaldehyde is subjected to reductive amination with ®-1-phenylpropan-1-amine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of ®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems are often employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Introduction of various functional groups at the aromatic ring.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting various neurological and metabolic disorders. Its lipophilicity, attributed to the trifluoromethoxy group, facilitates effective penetration through biological membranes, making it a candidate for neuropharmacological applications. Research indicates that compounds with similar structures can influence neurotransmitter systems, which is critical for developing treatments for conditions like depression and anxiety disorders .
Case Study: Cinacalcet
One notable application of (R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is its role as an intermediate in the synthesis of cinacalcet hydrochloride, a drug used to treat hyperparathyroidism and related conditions. The synthesis process involves fewer steps compared to traditional methods, enhancing scalability for commercial production. This application underscores the compound's significance in therapeutic contexts .
Enzyme Inhibition Studies
This compound has shown promise in enzyme inhibition studies. The compound's ability to interact with lipid membranes allows it to modulate specific biological pathways, which is vital for understanding its mechanism of action in inhibiting enzymes associated with various diseases. This property positions it as a valuable tool in biochemical research aimed at elucidating enzyme functions and developing inhibitors.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions that leverage its unique chemical properties. The trifluoromethoxy group enhances reactivity and stability during synthesis, facilitating the formation of various derivatives that can be explored for additional biological activities .
Comparison with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its unique properties and potential applications:
| Compound Name | Structure | Similarity |
|---|---|---|
| (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine | Similar structure with different chirality | High |
| 1-(4-(Trifluoromethoxy)phenyl)ethanamine | Lacks propan chain; shorter carbon chain | Moderate |
| 4-(Trifluoromethoxy)toluene | Parent compound without amine functionality | Low |
This table highlights how variations in structure can significantly affect the properties and potential applications of these compounds.
Research Implications
The ongoing research into this compound suggests its potential as a versatile scaffold for drug discovery. Its ability to influence neurotransmitter systems and inhibit specific enzymes opens avenues for developing novel therapeutics across various medical fields.
Mechanism of Action
The mechanism of action of ®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group influences the compound’s binding affinity and selectivity, modulating its biological activity. Pathways involved may include neurotransmitter systems or metabolic enzymes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The trifluoromethoxy group (OCF₃) is a strong electron-withdrawing substituent that enhances the compound’s polarity and metabolic stability compared to analogs with alternative substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Commercial Comparison
Key Observations:
Chlorine and fluorine in meta/ortho positions (e.g., ) introduce steric hindrance and alter electronic properties, which may affect receptor binding .
Chain Length and Branching :
- Ethanamine analogs (e.g., AS22483) have shorter chains, reducing molecular weight by ~50 g/mol compared to propan-1-amine derivatives. This may impact lipophilicity and membrane permeability .
- Propan-2-amine derivatives (e.g., ) are secondary amines, offering different basicity and metabolic stability profiles .
Pricing Trends :
Research and Application Insights
- Drug Discovery : The OCF₃ group is favored in CNS drug candidates for its ability to enhance blood-brain barrier penetration .
- SAR Studies : Analogs with fluorine or chlorine substituents are often screened for antimicrobial or antiviral activity, leveraging halogen-bonding interactions .
- Synthetic Challenges : Introducing OCF₃ typically requires multi-step reactions (e.g., nucleophilic substitution with trifluoromethylating agents), whereas CF₃ can be added via direct trifluoromethylation .
Biological Activity
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is a chiral amine compound notable for its unique structural features, particularly the trifluoromethoxy group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with neurotransmitter systems.
- Molecular Formula : C12H14F3NO
- Molecular Weight : Approximately 241.64 g/mol
- Structural Features : The presence of a trifluoromethoxy group enhances lipophilicity, influencing its interaction with biological membranes and proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group is crucial for enhancing binding affinity and selectivity towards these targets, potentially leading to inhibition of enzyme activity or modulation of receptor functions.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit various enzymes, which may have implications in neuropharmacology. The lipophilic nature of this compound allows it to penetrate cellular membranes effectively, facilitating its interaction with intracellular targets.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in neurotransmitter metabolism, affecting signaling pathways. |
| Neuropharmacology | Potential modulation of neurotransmitter systems, suggesting applications in treating CNS disorders. |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Neurotransmitter Interaction : A study demonstrated that similar trifluoromethoxy-substituted compounds significantly affected serotonin uptake, indicating potential antidepressant properties .
- Anticancer Activity : Research on related compounds has shown promising results in inhibiting cancer cell proliferation through mechanisms involving oxidative stress and apoptosis induction .
- Antibacterial Properties : Some derivatives have exhibited selective antibacterial activity against pathogens like N. meningitidis and H. influenzae, highlighting the importance of the trifluoromethoxy group in enhancing biological efficacy .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine | Chiral amine with similar trifluoromethoxy group | Enzyme inhibition |
| 1-(4-(Trifluoromethoxy)phenyl)ethanamine | Shorter carbon chain | Moderate activity in neurotransmission |
| 4-(Trifluoromethoxy)toluene | Parent compound without amine functionality | Low biological activity |
Q & A
Q. What are the optimal synthetic routes for (R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves multi-step processes, including nucleophilic substitution, chiral resolution, and purification. For example, asymmetric hydrogenation of a prochiral ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (ee > 95%). Critical parameters include temperature (25–60°C), solvent polarity (e.g., ethanol or THF), and catalyst loading (1–5 mol%) . Automated systems may optimize large-scale synthesis, but manual control is preferred for small-scale research to monitor intermediates via HPLC or GC-MS .
Q. How is the compound characterized structurally, and what analytical methods validate its purity?
Key techniques include:
- NMR Spectroscopy : H and F NMR confirm the trifluoromethoxy group’s presence and stereochemistry.
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and mobile phases (hexane:isopropanol, 90:10) to verify ee ≥ 98% .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (MW: 219.20 g/mol) and isotopic patterns . Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm .
Q. What are the primary biological activities reported for this compound?
Preliminary studies indicate potential as a serotonin/norepinephrine reuptake inhibitor (IC: 50–100 nM in vitro). It shows affinity for monoamine transporters (SERT/Ki ≈ 20 nM; NET/Ki ≈ 35 nM) in rat brain homogenates, suggesting applications in neuropharmacology. Dose-dependent effects are observed in rodent models of depression (forced swim test) at 10–30 mg/kg .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, fluorination) impact pharmacological activity?
Comparative SAR studies reveal:
| Modification | Activity Change | Reference |
|---|---|---|
| Trifluoromethoxy → Methoxy | ↓ SERT affinity (Ki ≈ 150 nM) | |
| (R)-enantiomer → (S) | ↓ NET selectivity (ΔKi > 50%) | |
| Propan-1-amine → Ethanamine | ↑ Metabolic stability (t +2h) | |
| Fluorine’s electronegativity enhances blood-brain barrier permeability (logP = 2.1 vs. 1.8 for non-fluorinated analogs) . |
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies in IC values (e.g., 50 vs. 120 nM) may arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., HEK-293 overexpressing hSERT).
- Control for pH (7.4 vs. 6.8 alters transporter kinetics).
- Validate via orthogonal assays (e.g., radioligand binding vs. electrophysiology) .
Q. What methodologies assess enantiomer-specific metabolic stability and toxicity?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. The (R)-enantiomer shows slower clearance (CL = 15 mL/min/kg) than (S) (CL = 25 mL/min/kg) due to CYP3A4/2D6 stereoselectivity .
- Toxicology Screening : Ames test (no mutagenicity up to 1 mg/plate) and hERG assay (IC > 10 μM) indicate low acute risk .
Methodological Challenges
Q. How to optimize enantioselective synthesis for gram-scale production?
Challenges include catalyst cost and racemization during workup. Solutions:
- Dynamic Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) with acyl donors to recycle undesired enantiomers .
- Crystallization-Induced Asymmetric Transformation : Seed reactions with (R)-enantiomer crystals to drive equilibrium .
Q. What in silico tools predict target interactions and off-target effects?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to SERT (PDB: 5I6X). Pharmacophore screening (Schrödinger) identifies off-target risks (e.g., sigma-1 receptor, Ki ≈ 1 μM) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
